Ravidomycin

概要

説明

Ravidomycin is a bright yellow crystalline compound with a melting point of 248-250°C and a molecular weight of 563 g/mol . It is an aryl C-glycoside antitumor antibiotic isolated from the fermentation broth of Streptomyces ravidus . This compound exhibits strong inhibitory effects on gram-positive organisms and potent antitumor activity .

準備方法

Synthetic Routes and Reaction Conditions: Ravidomycin can be synthesized through various chemical modifications. For instance, deacetylation of this compound is achieved by refluxing the parent compound in methanol . Acetylation with acetic anhydride-pyridine at room temperature yields the diacetyl derivative . Hydrogenation in the presence of 5% palladium on carbon at atmospheric pressure produces the dihydro derivative .

Industrial Production Methods: this compound is produced by culturing Streptomyces ravidus NRRL 11,300 in an aqueous nutrient medium containing sources of assimilable carbon and nitrogen and mineral salts under aerobic conditions . The fermentation process continues until substantial antibacterial activity is present in the mixture, after which this compound is isolated .

化学反応の分析

Types of Reactions: Ravidomycin undergoes various chemical reactions, including deacetylation, acetylation, and hydrogenation .

Common Reagents and Conditions:

Deacetylation: Refluxing in methanol.

Acetylation: Acetic anhydride-pyridine at room temperature.

Hydrogenation: 5% palladium on carbon at atmospheric pressure.

Major Products:

Deacetylthis compound: Formed by deacetylation.

Diacetylthis compound: Formed by acetylation.

Dihydrothis compound: Formed by hydrogenation.

科学的研究の応用

Ravidomycin is an antitumor antibiotic with potent anticancer activity against various cancer cell lines in the presence of visible light . Research shows that this compound and its analogs have antibacterial, antifungal, and cytotoxic activities .

Mechanism of Action and Biological Activity:

- This compound (RMV) inhibits bacterial DNA and RNA synthesis, leading to its antibacterial and antitumor effects .

- It demonstrates excellent cytotoxicity against human colon carcinoma cell lines and acts as a potent inhibitor of human topoisomerase II .

- The amino sugar moiety in this compound contributes to its enhanced biological activities compared to related compounds with neutral sugars . The 2′- and 4′-hydroxyl groups of d-ravidosamine are essential for its biological activities .

- This compound and desacetylthis compound are potent photosensitizing, DNA-damaging agents .

This compound Analogs:

- Theের are closely related analogs like Gilvocarcin V, chrysomycin V, Mer 1020 dA-D, BE 12406 A-B, and polycarcin V . These differ mainly in their neutral deoxysugar residues .

- Amino sugar-containing gilvocarcin analogs show increased antibiotic/anticancer potency compared to compounds with neutral or branched neutral sugar moieties .

- Characterization of new analogs of this compound has revealed modifications that alter the biological activity of deacetylthis compound, such as acetylation and carbamoylation .

Biosynthesis and Production:

- The this compound biosynthetic gene cluster has been cloned from Streptomyces ravidus .

- Five genes (ravD, ravE, ravIM, ravAMT, and ravNMT) encode enzymes involved in converting D-glucose-1-phosphate to NDP-d-ravidosamine, the sugar donor substrate for the glycosylation reaction .

- A C-glycosyltransferase links d-ravidosamine to the polyketide-derived backbone defuco-gilvocarcin V .

- Thymidine diphosphate-activated ravidosamine (TDP-d-ravidosamine) can be prepared from glucose-1-phosphate utilizing enzymes of the ravidosamine biosynthetic pathway .

Antitumor Activity:

- This compound exhibits potent antitumor activity against P388 lymphocytic leukemia, Colon 38 tumor, and CD8F1 mammary tumor .

- Deacetylthis compound IV-oxide is antitumor-active against P388 leukemia and MethA fibrosarcoma in a wide range of doses .

Additional applications

作用機序

Ravidomycin primarily inhibits DNA synthesis, followed by RNA synthesis . It acts as a bactericidal antibiotic, causing cell lysis at higher concentrations . The compound exhibits excellent antitumor activities in the presence of near-UV light, maintaining low in vivo cytotoxicity . The mechanism involves a [2+2] cycloaddition reaction of the vinyl side chain with DNA thymidine residues, inhibition of topoisomerase II, and DNA-histone H3 cross-linking .

類似化合物との比較

- Toromycin

- Gilvocarcin

- Chrysomycin

Ravidomycin’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Ravidomycin is a potent antibiotic and antitumor agent derived from the actinobacterium Streptomyces ravidus. This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to inhibit DNA and RNA synthesis in bacterial cells, as well as its cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and recent research findings.

This compound's biological activity is largely due to its interaction with nucleic acids. It has been shown to covalently modify thymine residues in DNA through a photoactivated cycloaddition reaction, which is unique among antibiotics. This mechanism contributes to its antitumor properties by disrupting the normal function of DNA in cancer cells . Additionally, this compound acts as a potent inhibitor of human topoisomerase II, an enzyme crucial for DNA replication and transcription .

Structure-Activity Relationship (SAR)

The structure of this compound includes an amino pyranose moiety, specifically 4′-O-acetyl-d-ravidosamine, which enhances its biological activity compared to related compounds. Research indicates that modifications to this sugar moiety can significantly affect the compound's antibacterial and cytotoxic properties. For instance, the presence of hydroxyl groups at specific positions on the sugar backbone is critical for maintaining its efficacy against tumor cells .

Biological Activities

This compound displays various biological activities:

- Antibacterial Activity : Effective against a range of Gram-positive bacteria, this compound has shown significant antibacterial effects in vitro. The compound's minimum inhibitory concentration (MIC) values indicate strong activity against resistant strains .

- Antitumor Activity : this compound exhibits cytotoxic effects against several cancer cell lines, including human colon carcinoma. Studies have reported a 50% reduction in tumor weight at doses as low as 25 mg/kg in animal models .

- Cytotoxicity : The compound demonstrates selective cytotoxicity towards eukaryotic cells compared to prokaryotic cells, which is beneficial for therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on synthesizing this compound analogs to enhance its pharmacological profile. Notable findings include:

- Analog Development : New analogs derived from this compound have been tested for their antimicrobial and cytotoxic properties. Some analogs exhibited increased selectivity against bacterial strains while reducing toxicity towards human cells .

- Biosynthetic Studies : The gene clusters responsible for this compound biosynthesis have been cloned and characterized, revealing insights into the enzymatic pathways involved in its production. This knowledge aids in the development of novel analogs through combinatorial biosynthesis techniques .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | Low MIC values against resistant strains |

| Antitumor | Cytotoxic effects on various cancer cell lines | Significant tumor weight reduction in models |

| Cytotoxicity | Selective towards eukaryotic cells | Reduced toxicity compared to prokaryotes |

特性

CAS番号 |

74622-75-6 |

|---|---|

分子式 |

C31H33NO9 |

分子量 |

563.6 g/mol |

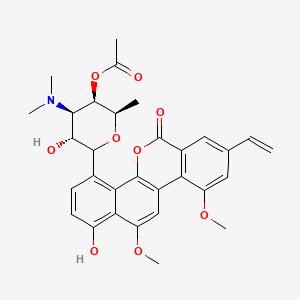

IUPAC名 |

[(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1 |

InChIキー |

GHLIFBNIGXVDHM-VQXSZRIGSA-N |

SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |

正規SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ravidomycin; AY 25545; AY-25545; AY25545; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。